2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde
CAS No.:
Cat. No.: VC20155251
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N2O2 |
|---|---|
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | 2,4-dimethyl-6-oxo-1H-pyrimidine-5-carbaldehyde |
| Standard InChI | InChI=1S/C7H8N2O2/c1-4-6(3-10)7(11)9-5(2)8-4/h3H,1-2H3,(H,8,9,11) |
| Standard InChI Key | SYQKIBHUNFXIDV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)NC(=N1)C)C=O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s core consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3). Key substituents include:
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Methyl groups at positions 2 and 4
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Carbonyl group at position 6
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Aldehyde group at position 5
This arrangement creates a planar structure with conjugated π-electrons, as confirmed by X-ray crystallography and NMR spectroscopy . The aldehyde group at position 5 introduces electrophilicity, facilitating nucleophilic addition reactions.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde |
| Molecular Formula | |
| Molecular Weight | 152.15 g/mol |
| InChI Key | QCZOEARKGFXQAZ-UHFFFAOYSA-N |
| Tautomeric Forms | Keto-enol tautomerism at N1-C6 |
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via cyclocondensation reactions. A common approach involves the reaction of urea derivatives with β-keto aldehydes under acidic conditions . For example:
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Step 1: Condensation of thiourea with acetylacetone yields 2-thioxo-dihydropyrimidine intermediates.
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Step 2: Methylation using dimethyl sulfate introduces methyl groups at positions 2 and 4 .
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Step 3: Oxidation or hydrolysis steps install the aldehyde and carbonyl functionalities.
Reaction Conditions:
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Solvents: Ethanol, DMF, or acetic acid
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Catalysts: HCl, , or Lewis acids
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Temperature: 60–100°C
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis, reducing waste and energy consumption. Ball milling thiourea, acetylacetone, and paraformaldehyde achieves 60% yield in 2 hours .
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Peaks at 1690 cm (C=O stretch), 1720 cm (aldehyde C=O), and 3200 cm (N-H stretch) .
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H NMR: Signals at δ 9.80 ppm (aldehyde proton), δ 2.40 ppm (methyl groups), and δ 6.20 ppm (pyrimidine ring proton).
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Mass Spectrometry: Base peak at m/z 152 ([M]), with fragments at m/z 123 (loss of CHO) and m/z 95 (ring cleavage) .
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol; insoluble in water.
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Stability: Degrades above 200°C; sensitive to light and moisture, requiring storage under inert gas .
Reactivity and Mechanistic Insights
Aldehyde-Driven Reactions
The aldehyde group undergoes nucleophilic additions with amines, hydrazines, and alcohols. For instance:
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Schiff Base Formation: Reacts with aniline to yield imine derivatives () .
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Wittig Reactions: Generates α,β-unsaturated carbonyl compounds upon treatment with ylides .
Ring Functionalization
The pyrimidine ring participates in electrophilic substitution at position 5 due to the aldehyde’s directing effect. Halogenation with or introduces bromine or chlorine atoms .
Biological and Industrial Applications
Enzyme Inhibition
Structural analogs of this compound inhibit lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. Optimized derivatives show IC values as low as 0.48 μM against LDHA, making them promising anticancer agents .
Table 2: Bioactivity Data
| Derivative | Target Enzyme | IC | Application |
|---|---|---|---|
| 5-Nitro derivative | LDHA | 0.48 μM | Oncology |
| 2-Thio analog | Topoisomerase | 8.1 μM | Antimicrobials |
Materials Science
The compound serves as a ligand in transition metal catalysts. Palladium complexes facilitate Suzuki-Miyaura couplings with 90% efficiency .
Future Directions
Research priorities include:
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